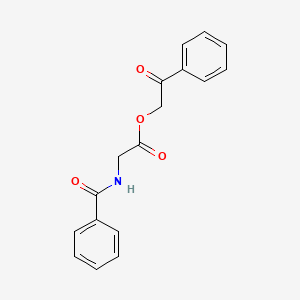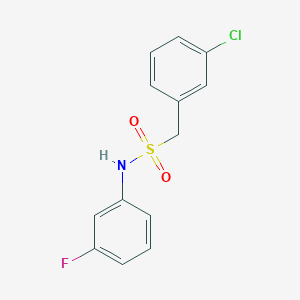
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is a sulfonamide derivative and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide is not fully understood; however, it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide may reduce the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has also been shown to reduce the levels of prostaglandins in animal models. The compound has been found to reduce pain and fever in animal models.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has several advantages for lab experiments, including its ability to reduce inflammation, pain, and fever in animal models. The compound has also been shown to have a good safety profile in animal studies. However, there are limitations to using 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, including further investigation of its mechanism of action and potential therapeutic applications. The compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide may also have potential as an analgesic and antipyretic agent. Further research is needed to fully understand the potential therapeutic applications of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide.
Synthesis Methods
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base. The reaction results in the formation of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, which can be purified through recrystallization. Other methods include the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluorotoluene in the presence of a base.
Scientific Research Applications
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory agent. The compound has also been investigated for its potential as an analgesic and antipyretic agent. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The compound has also been shown to reduce pain and fever in animal models.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-4-1-3-10(7-11)9-19(17,18)16-13-6-2-5-12(15)8-13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBGCBPHRPJREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
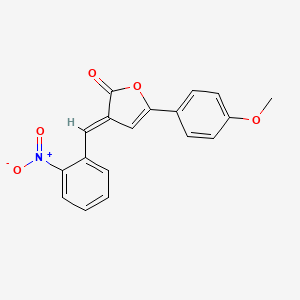
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
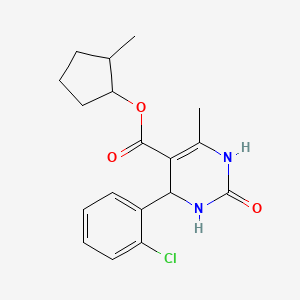
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)
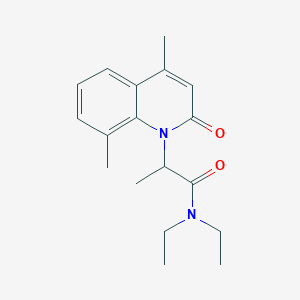
![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)
